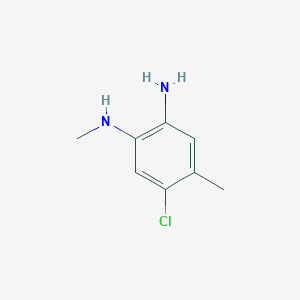

5-Chloro-N1,4-dimethylbenzene-1,2-diamine

Description

Significance of Diamine Scaffolds in Organic Synthesis and Materials Science

Diamine scaffolds, particularly aromatic diamines like substituted o-phenylenediamines, are fundamental precursors in the synthesis of numerous heterocyclic compounds. The vicinal arrangement of the amino groups allows for facile cyclization reactions with various electrophiles to form stable five- and seven-membered rings. Notably, they are key starting materials for the synthesis of benzimidazoles, which are prevalent in many biologically active molecules. The condensation of o-phenylenediamines with carboxylic acids or their derivatives is a common and efficient method for constructing the benzimidazole (B57391) core. Furthermore, these diamine scaffolds are utilized in the synthesis of other important heterocyclic systems such as benzodiazepines, quinoxalines, and phenazines.

In the realm of materials science, substituted benzenediamines are employed as monomers in the production of high-performance polymers. The amino functionalities can undergo polymerization reactions to form polyamides, polyimides, and other polymers with desirable thermal and mechanical properties. The aromatic nature of the benzenediamine core imparts rigidity and thermal stability to the resulting polymer chains, making them suitable for applications in electronics, aerospace, and other advanced technologies.

Overview of Halogenated and Alkyl-Substituted Benzenediamines within Contemporary Chemical Research

The introduction of halogen atoms and alkyl groups onto the benzenediamine framework significantly modulates the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

Halogenated Benzenediamines: The presence of a halogen, such as chlorine, bromine, or fluorine, on the aromatic ring has a profound impact on the molecule's properties. The electron-withdrawing nature of halogens can alter the nucleophilicity of the amino groups and influence the regioselectivity of subsequent reactions. In medicinal chemistry, halogenation is a common strategy to enhance the pharmacological profile of a drug candidate. Halogen atoms can improve metabolic stability, increase membrane permeability, and participate in halogen bonding, which can enhance binding affinity to biological targets.

Alkyl-Substituted Benzenediamines: The incorporation of alkyl groups, such as methyl groups, introduces steric bulk and alters the electronic properties through inductive effects. N-alkylation of the amino groups can influence the solubility and basicity of the compound. In the context of o-phenylenediamines, ring-methylation and N-methylation can direct the outcome of cyclization reactions and affect the biological activity of the resulting heterocyclic products. Studies on methylated phenylenediamines have explored their cytotoxic properties, indicating that the degree and position of methylation can correlate with biological activity.

Specific Research Context of 5-Chloro-N1,4-dimethylbenzene-1,2-diamine and Related Structural Analogs

This compound is a substituted o-phenylenediamine (B120857) with the chemical formula C8H11ClN2. sigmaaldrich.com Its structure features a chlorine atom at the 5-position, a methyl group at the 4-position of the benzene (B151609) ring, and two methyl groups on one of the nitrogen atoms of the diamine functionality.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 99923-15-6 |

| Molecular Formula | C8H11ClN2 |

| Molecular Weight | 170.64 g/mol |

| Appearance | Solid (form may vary) |

While specific research dedicated exclusively to this compound is limited in publicly accessible literature, its structural motifs suggest its potential utility as an intermediate in the synthesis of specialized heterocyclic compounds. The combination of a chloro substituent, a ring-bound methyl group, and N-methylation provides a unique substitution pattern that could be exploited to fine-tune the properties of target molecules.

The primary application of such a compound is likely as a precursor in drug discovery and development. For instance, it could be used in the synthesis of novel benzimidazole derivatives, where the substituents would be expected to influence the biological activity of the final product. The chloro and methyl groups can modulate the lipophilicity and electronic environment of the molecule, which are critical parameters for its interaction with biological macromolecules.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-N,5-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKYRHMYSUICTCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)NC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 5 Chloro N1,4 Dimethylbenzene 1,2 Diamine and Its Chemical Congeners

Cyclocondensation Reactions

The presence of two adjacent amino groups on the aromatic ring makes 5-Chloro-N1,4-dimethylbenzene-1,2-diamine a versatile precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. These reactions typically involve the formation of a new ring by reacting the diamine with a bifunctional electrophile.

Formation of Heterocyclic Compounds (e.g., Benzimidazoles, Indoles)

The most prominent reaction of o-phenylenediamines, including the subject compound, is the condensation with carboxylic acids or their derivatives to form benzimidazoles. wikipedia.org This reaction, known as the Phillips benzimidazole (B57391) synthesis, can be carried out under acidic conditions or with high temperatures. The general mechanism involves the initial formation of an amide, followed by a cyclization and dehydration step. A variety of catalysts, including strong acids like polyphosphoric acid and hydrochloric acid, can be employed to facilitate this transformation. rsc.org

Furthermore, the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization, also yields benzimidazoles. researchgate.netnih.gov This method is often preferred due to its milder reaction conditions. Various oxidizing agents and catalysts, such as sodium metabisulfite, nitrobenzene, and even air, can be used. researchgate.net The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to the benzimidazole. The presence of a chloro-substituent on the benzene (B151609) ring is generally well-tolerated in these reactions. semanticscholar.org

While the synthesis of indoles from o-phenylenediamines is less common, certain specialized reactions can lead to their formation.

Ring-Closing Reactions with Carbonyl Compounds

Beyond carboxylic acids and aldehydes, this compound can react with a variety of other carbonyl compounds to form different heterocyclic structures. For instance, condensation with β-dicarbonyl compounds can lead to the formation of seven-membered rings, specifically 1,5-benzodiazepines. researchgate.net These reactions are typically catalyzed by acids. The reaction with diketones, such as acetylacetone (B45752) or benzil (B1666583), provides a straightforward route to these diazepine (B8756704) derivatives. researchgate.net

The general reaction conditions for these cyclocondensation reactions are summarized in the table below.

| Reactant | Product | Catalyst/Conditions |

| Carboxylic Acids | Benzimidazoles | Polyphosphoric acid, heat rsc.org |

| Aldehydes | Benzimidazoles | Oxidizing agent (e.g., air, Na2S2O5) researchgate.net |

| β-Diketones | 1,5-Benzodiazepines | Acid catalyst researchgate.net |

Coordination Chemistry and Ligand Properties

The two nitrogen atoms of this compound can act as a bidentate ligand, coordinating to a metal center to form stable chelate rings. The electronic and steric properties of the ligand, influenced by the chloro and methyl substituents, play a crucial role in the stability and structure of the resulting metal complexes.

Chelation Behavior with Transition Metals

Substituted o-phenylenediamines are known to form stable complexes with a variety of transition metals, including vanadium, lanthanides, and others. acs.orgworldresearchersassociations.com The diamine typically coordinates in a bidentate fashion through the two nitrogen atoms, forming a five-membered chelate ring. The stability of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. The chloro-substituent on the aromatic ring can influence the Lewis basicity of the nitrogen atoms and, consequently, the strength of the metal-ligand bond.

Formation of Diaminocarbene Ligands

N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that have found widespread use as ligands in organometallic chemistry and catalysis. scripps.eduresearchgate.net Benzimidazole-derived NHCs are readily prepared from the corresponding benzimidazolium salts. nih.gov The synthesis of the benzimidazolium salt precursor can be achieved through the reaction of an o-phenylenediamine (B120857) with an orthoformate in the presence of an acid. Subsequent N-alkylation and deprotonation yields the NHC, which can then be coordinated to a metal center. While no specific examples for this compound are documented, the general synthetic routes are applicable to substituted benzimidazoles. carbene.de The electronic properties of the resulting NHC ligand would be influenced by the electron-withdrawing chloro group on the benzimidazole backbone.

Structural Analysis of Metal-Diamine Complexes

The structures of metal complexes containing o-phenylenediamine ligands have been extensively studied using techniques such as X-ray crystallography. In many cases, the diamine ligand adopts a puckered conformation within the five-membered chelate ring. The coordination geometry around the metal center is determined by the metal's preferred coordination number and the steric bulk of the ligands. For example, vanadyl complexes with o-phenylenediamine have been proposed to have a square pyramidal geometry. worldresearchersassociations.com Lanthanide complexes with ligands derived from N-methyl-o-phenylenediamine have been shown to form dimeric structures. acs.org

The following table summarizes some of the transition metals that form complexes with o-phenylenediamine and its derivatives.

| Metal | Coordination Mode |

| Vanadium(IV) | Bidentate (N,N) |

| Lanthanides (e.g., Lu, Yb, Sm, Nd) | Bidentate (N,N) within a larger ligand framework |

| Palladium(II) | As part of an N-heterocyclic carbene ligand |

Nucleophilic Substitution Reactions Involving Amine Centers

The presence of both a primary (-NH₂) and a secondary (-NHCH₃) amine group in this compound provides two potential sites for nucleophilic attack. The nucleophilicity of these amine centers is influenced by the electronic effects of the substituents on the benzene ring. The methyl group at the 4-position is an electron-donating group, which increases the electron density on the aromatic ring and, consequently, the basicity and nucleophilicity of the amine groups. Conversely, the chloro group at the 5-position is an electron-withdrawing group, which tends to decrease the electron density and nucleophilicity of the amines. The secondary amine is generally more nucleophilic than the primary amine due to the electron-donating nature of the methyl group attached to it.

A prominent class of reactions involving the amine centers of o-phenylenediamines is their condensation with dicarbonyl compounds to form heterocyclic systems. For instance, the reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established method for the synthesis of quinoxalines. It is expected that this compound would react similarly.

One of the most significant applications of this reactivity is in the synthesis of quinoxalines, which are an important class of heterocyclic compounds with diverse biological activities. The reaction of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and widely used method for quinoxaline (B1680401) synthesis. Research on the reaction of substituted o-phenylenediamines, such as 4-chlorobenzene-1,2-diamine (B165680), with various 1,2-diketones has shown that these reactions proceed efficiently to yield the corresponding quinoxaline derivatives. nih.gov The presence of electron-withdrawing or electron-donating groups on the phenylenediamine ring is well-tolerated in these reactions. nih.gov

For example, the reaction of 4-chlorobenzene-1,2-diamine with benzil in the presence of a suitable catalyst can produce 6-chloro-2,3-diphenylquinoxaline. The general mechanism involves the initial nucleophilic attack of one of the amine groups on a carbonyl carbon of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic quinoxaline ring. Given the structural similarities, this compound is expected to react with 1,2-dicarbonyl compounds to form the corresponding 6-chloro-1,4-dimethylquinoxaline derivatives.

Table 1: Representative Nucleophilic Substitution Reactions of o-Phenylenediamine Analogs

| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |

| 4-chlorobenzene-1,2-diamine | Benzil | 6-chloro-2,3-diphenylquinoxaline | Quinoxaline synthesis | nih.gov |

| 4-methylbenzene-1,2-diamine | Acenaphthylene-1,2-dione | 8-methylacenaphtho[1,2-b]quinoxaline | Quinoxaline synthesis | nih.gov |

| o-phenylenediamine | Phthalaldehyde | Isoindolo[2,1-a]quinoxaline | Pictet-Spengler reaction | researchgate.net |

| o-phenylenediamine | Benzyl (B1604629) alcohol | N-benzyl-o-phenylenediamine | N-alkylation |

Investigation of Redox Chemistry

The redox chemistry of this compound is of significant interest due to the well-documented electrochemical activity of phenylenediamines. These compounds can undergo oxidation to form stable radical cations and diimines. The presence of electron-donating methyl groups and an electron-withdrawing chloro group on the benzene ring, as well as the N-methyl group, will influence the oxidation potential of the molecule.

The electrochemical behavior of N,N-dimethyl-p-phenylenediamine (DMPD), a structural congener, has been studied using cyclic voltammetry. In aprotic solvents like acetonitrile (B52724), DMPD exhibits two successive one-electron oxidation steps. The first oxidation is a reversible process that forms a stable blue-violet colored radical cation (semiquinonediimine). The second oxidation step, which is quasi-reversible, leads to the formation of a dication (quinonediimine). The stability of the radical cation is a key feature of the redox chemistry of such compounds.

The oxidation of N,N-dimethyl-p-phenylenediamine has also been studied in the context of its reaction with oxidizing agents. These studies have provided insights into the kinetics and mechanism of the formation of the radical cation.

The electrochemical oxidation of N,N-dimethyl-p-phenylenediamine can be represented as follows:

First Oxidation (reversible): (CH₃)₂N-C₆H₄-NH₂ ⇌ [(CH₃)₂N-C₆H₄-NH₂]⁺• + e⁻ (DMPD) (Semiquinonediimine radical cation)

Second Oxidation (quasi-reversible): [(CH₃)₂N-C₆H₄-NH₂]⁺• ⇌ [(CH₃)₂N-C₆H₄-NH₂]²⁺ + e⁻ (Semiquinonediimine radical cation) (Quinonediimine dication)

The redox potentials for these processes are sensitive to the solvent and the nature of the substituents on the phenylenediamine core.

Table 2: Electrochemical Data for N,N-Dimethyl-p-phenylenediamine (DMPD) in Acetonitrile

| Redox Couple | Formal Potential (E°' vs. Fc/Fc⁺) | Description | Reference |

| DMPD / DMPD⁺• | -0.200 V | Reversible one-electron oxidation to the radical cation. | |

| DMPD⁺• / DMPD²⁺ | +0.380 V | Quasi-reversible one-electron oxidation to the dication. |

It is important to note that while the redox behavior of N,N-dimethyl-p-phenylenediamine provides a valuable model, the specific redox potentials for this compound would need to be determined experimentally to account for the precise electronic contributions of the chloro and ring-methyl substituents.

Advanced Spectroscopic and Structural Characterization Techniques for 5 Chloro N1,4 Dimethylbenzene 1,2 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as 5-Chloro-N1,4-dimethylbenzene-1,2-diamine, a combination of one-dimensional (1H and 13C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms.

Proton (1H) NMR Analysis

The 1H NMR spectrum of this compound is expected to provide key information regarding the number of different types of protons and their neighboring environments. Based on the structure, one would anticipate distinct signals for the aromatic protons, the N-methyl protons, the C-methyl protons, and the amine (N-H) protons.

Expected ¹H NMR Spectral Features:

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Aromatic-H (on C3) | ~6.5-7.5 | Singlet or narrow doublet | 1H |

| Aromatic-H (on C6) | ~6.5-7.5 | Singlet or narrow doublet | 1H |

| N-H (of NHCH₃) | Broad, variable | Singlet | 1H |

| N-H (of NH₂) | Broad, variable | Singlet | 2H |

| N-CH₃ | ~2.8-3.2 | Singlet | 3H |

| C-CH₃ | ~2.2-2.5 | Singlet | 3H |

Note: The chemical shifts are estimations based on analogous compounds. The broadness of N-H signals is due to quadrupole broadening and potential hydrogen exchange.

For comparison, in 4,5-dimethyl-1,2-phenylenediamine, the aromatic protons appear as a singlet at approximately 6.6 ppm, and the methyl protons resonate around 2.1 ppm. The introduction of a chlorine atom at position 5 in the target molecule would likely induce a downfield shift for the adjacent aromatic proton (H-6) due to its electron-withdrawing nature.

Carbon (13C) NMR Analysis

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct carbon signals are expected, corresponding to the six carbons of the benzene (B151609) ring and the two methyl carbons.

Expected ¹³C NMR Chemical Shifts:

| Carbon Type | Expected Chemical Shift (ppm) |

| C-Cl | ~120-130 |

| C-N (Aromatic) | ~135-150 |

| C-H (Aromatic) | ~110-125 |

| C-CH₃ (Aromatic) | ~125-140 |

| N-CH₃ | ~30-35 |

| C-CH₃ | ~15-20 |

Note: These are predicted ranges. The exact chemical shifts would depend on the solvent and experimental conditions.

The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons attached to the nitrogen atoms (C1 and C2) would be shifted downfield, as would the carbon bearing the chlorine atom (C5). The methyl-substituted carbon (C4) would also be in the downfield region of the aromatic spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete structural puzzle.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would primarily be used to confirm the through-bond coupling between the N-H protons and the N-methyl protons, if any, and potentially long-range couplings between the aromatic protons and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link the proton signals of the aromatic C-H groups and the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the N-methyl protons to the C1 carbon and from the C-methyl protons to C3, C4, and C5 of the aromatic ring. These correlations are instrumental in confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule and offer a unique "fingerprint" for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Cl bonds.

Expected FTIR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1500-1600 | Stretching |

| N-H (amine) | 1550-1650 | Bending |

| C-N | 1250-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

The presence of two different amine groups (primary and secondary) might lead to multiple N-H stretching bands. The exact positions of these bands can be influenced by hydrogen bonding.

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, is particularly useful for observing non-polar bonds. The aromatic ring vibrations and the C-Cl stretch are typically strong in the Raman spectrum.

Expected Raman Shifts:

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| C-H (aromatic) | 3000-3100 | Stretching |

| C=C (aromatic ring) | 1550-1620 | Ring stretching |

| C-N | 1250-1350 | Stretching |

| C-Cl | 600-800 | Stretching |

The symmetric vibrations of the benzene ring would be particularly prominent in the Raman spectrum, providing a characteristic fingerprint for the compound.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like aromatic amines. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For aromatic amines, ESI is typically performed in positive ion mode, where the basic amino groups are readily protonated to form [M+H]⁺ ions.

The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the protonated molecule, allowing for the confirmation of its molecular weight. For 5-Chloro-N¹,4-dimethylbenzene-1,2-diamine, the expected protonated molecule would appear at an m/z corresponding to its molecular weight plus the mass of a proton.

The fragmentation pattern in ESI-MS/MS (tandem mass spectrometry) offers deeper structural insights. The protonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The fragmentation of aromatic amines in ESI-MS/MS often involves characteristic losses. For a compound like 5-Chloro-N¹,4-dimethylbenzene-1,2-diamine, potential fragmentation pathways could include:

Loss of a methyl group (CH₃): This would result in a fragment ion with a mass 15 Da lower than the parent ion.

Loss of an amino group (NH₂ or NHR): The cleavage of a C-N bond can lead to the loss of the amino substituents.

Loss of chlorine (Cl): The cleavage of the C-Cl bond is another possible fragmentation pathway. docbrown.info

Ring opening or cleavage: Under higher energy conditions, the aromatic ring itself can fragment.

A hypothetical ESI-MS/MS fragmentation pattern for protonated 5-Chloro-N¹,4-dimethylbenzene-1,2-diamine is presented in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | Phenylenediamine ring with one methyl group |

| [M+H]⁺ | [M+H - NH₂CH₃]⁺ | NH₂CH₃ | Chloro-dimethylbenzene cation |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Dimethyl-phenylenediamine cation |

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule and its fragments. While standard mass spectrometry can confirm the nominal molecular weight, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).

For 5-Chloro-N¹,4-dimethylbenzene-1,2-diamine (C₈H₁₁ClN₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value. Any deviation, measured in parts per million (ppm), should be very small for a correct identification. Recent studies on other complex organic molecules have demonstrated the power of HRMS in confirming molecular formulas of novel compounds and their intermediates. acs.org

| Parameter | Value |

| Molecular Formula | C₈H₁₁ClN₂ |

| Calculated Exact Mass of [M+H]⁺ | 171.0689 |

| Hypothetical Measured Mass | 171.0685 |

| Mass Accuracy (ppm) | 2.3 |

This table presents a hypothetical HRMS measurement to illustrate the principle. The calculated exact mass is based on the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This includes bond lengths, bond angles, and torsion angles, which are crucial for a complete structural characterization. While specific crystallographic data for 5-Chloro-N¹,4-dimethylbenzene-1,2-diamine is not available in open-access databases, data for the closely related isomer, 4,5-Dimethyl-1,2-phenylenediamine, can be found in the Crystallography Open Database (COD) and provides a valuable reference for understanding the structural characteristics of this class of compounds. bath.ac.uk

The crystal structure of 4,5-Dimethyl-1,2-phenylenediamine reveals key geometric parameters. The bond lengths within the benzene ring are expected to be in the typical range for aromatic systems (approximately 1.38-1.40 Å). The C-N bond lengths will be indicative of the degree of conjugation between the nitrogen lone pairs and the aromatic pi-system. The bond angles within the benzene ring will be close to 120°, with some distortion due to the substituents. The torsion angles describe the conformation of the molecule, for instance, the orientation of the methyl groups relative to the plane of the benzene ring.

| Parameter | Typical Value Range (Å or °) | Significance |

| C-C (aromatic) bond length | 1.38 - 1.40 Å | Indicates the aromatic character of the benzene ring. |

| C-N bond length | 1.39 - 1.42 Å | Reflects the interaction of the amino groups with the aromatic ring. |

| C-Cl bond length | ~1.74 Å | A standard value for a chlorine atom attached to an aromatic ring. |

| C-C-C (aromatic) bond angle | ~120° | Defines the geometry of the benzene ring. |

| H-N-H bond angle | ~107° | Indicates the hybridization of the nitrogen atoms. |

| C-C-N-H torsion angle | Variable | Describes the orientation of the amino groups relative to the ring. |

This table provides expected ranges for bond lengths and angles based on known structures of similar compounds. The C-Cl bond length is a typical value for chloroarenes.

In the solid state, molecules of 4,5-Dimethyl-1,2-phenylenediamine are likely to be involved in a network of intermolecular interactions, primarily hydrogen bonds. The amino groups can act as hydrogen bond donors (N-H), while the nitrogen atoms can also act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in the packing of the molecules in the crystal lattice.

Advanced Chromatographic Purity and Separation Methods in Academic Research

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for the determination of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of aromatic amines.

For the separation of isomers of phenylenediamine, reversed-phase HPLC is often employed. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water or a buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The polarity of the compound plays a significant role; more polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

The development of an HPLC method for a compound like 5-Chloro-N¹,4-dimethylbenzene-1,2-diamine would involve the optimization of several parameters to achieve good resolution from any impurities or related isomers.

| HPLC Parameter | Typical Conditions for Aromatic Amine Separation | Purpose |

| Column | C18, 5 µm, 4.6 x 150 mm | Provides a nonpolar stationary phase for reversed-phase chromatography. |

| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradient | The composition of the mobile phase is adjusted to control the elution of the compounds. |

| Flow Rate | 1.0 mL/min | Determines the speed of the analysis and can affect resolution. |

| Detection | UV at 254 nm or Diode Array Detector (DAD) | Aromatic compounds absorb UV light, allowing for their detection and quantification. |

| Column Temperature | 25-40 °C | Can influence the viscosity of the mobile phase and the interaction with the stationary phase. |

This table outlines typical starting conditions for developing an HPLC method for the analysis of aromatic amines. nih.gov The purity of a sample can be determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For instance, a purity of >98.0% (HPLC) is often reported for commercial samples of related compounds like 4,5-Dimethyl-1,2-phenylenediamine. docbrown.infomiamioh.edu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of aromatic amines. For compounds like this compound, reversed-phase HPLC is the most common approach. mdpi.com This method utilizes a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), and a polar mobile phase. mdpi.com The mobile phase is usually a mixture of water and an organic modifier, such as acetonitrile or methanol. mdpi.comtsijournals.com

The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases. The elution order and retention time are influenced by the polarity of the analyte, the exact composition of the mobile phase, and the column temperature. To achieve optimal separation of complex mixtures containing various amine derivatives, a gradient elution is often employed. tsijournals.com This involves changing the concentration of the organic modifier in the mobile phase during the analysis. tsijournals.comyoutube.com For instance, a study on resolving isomers of aryl amines utilized a gradient mobile phase of acetonitrile and water to achieve complete separation. tsijournals.com Detection is commonly performed using a Photo Diode Array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously, with typical wavelengths for aromatic amines being set around 240 nm and 280 nm. tsijournals.com

Table 1: Representative HPLC Conditions for Aromatic Amine Analysis

| Parameter | Condition | Source(s) |

| Column | Reversed-Phase C18, ODS | tsijournals.com |

| Mobile Phase | Gradient of Acetonitrile and Water | tsijournals.com |

| Flow Rate | 0.7 - 1.2 mL/min | tsijournals.comresearchgate.net |

| Detector | Photo Diode Array (PDA) | tsijournals.com |

| Injection Volume | 10 µL | tsijournals.com |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | lcms.cz |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis over conventional HPLC. researchgate.netaustinpublishinggroup.com The core of UPLC technology lies in the use of columns packed with smaller particles (typically less than 2 µm in diameter). researchgate.net According to the van Deemter equation, smaller particle sizes lead to a significant increase in separation efficiency. tsijournals.com This allows for the use of higher mobile phase flow rates and/or shorter column lengths without sacrificing resolution, dramatically reducing analysis times. tsijournals.com

The use of these fine particles generates much higher backpressures, necessitating specialized UPLC systems designed to operate at up to 15,000 psi (1000 bar). researchgate.netresearchgate.net Research on the analysis of primary aromatic amines (PAAs) demonstrates the power of this technique. Methodologies using UPLC coupled with mass spectrometry (MS) have been developed to analyze numerous carcinogenic amines in under 10 minutes, a task that could take significantly longer with traditional HPLC. waters.comwaters.com The enhanced speed increases sample throughput and decreases solvent consumption, making UPLC a more cost-effective and environmentally friendly method. austinpublishinggroup.comwaters.com For a compound like this compound, a UPLC method would provide sharper, narrower peaks, leading to improved resolution from impurities and higher sensitivity. researchgate.net

Table 2: Typical UPLC System Parameters for Aromatic Amine Analysis

| Parameter | Condition | Source(s) |

| Column | ACQUITY UPLC BEH C18, 1.7 µm | nih.gov |

| Mobile Phase A | Water + 0.1% Formic Acid | lcms.cz |

| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | lcms.cz |

| Flow Rate | 0.4 mL/min | lcms.cz |

| Column Temperature | 40 °C | lcms.cz |

| Detection | Tandem Mass Spectrometry (MS/MS) or SQ Detector | waters.comnih.gov |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the qualitative analysis of chemical mixtures, making it suitable for monitoring reaction progress or for preliminary purity assessment of this compound. niscpr.res.in The most common stationary phase for the analysis of aromatic amines is silica gel G coated on a glass plate or aluminum foil. niscpr.res.in

Destructive methods involve spraying the plate with a chemical reagent that reacts with the amines to produce colored spots. silicycle.com A variety of stains are effective for visualizing amines. For instance, a 1% methanolic solution of p-dimethylaminobenzaldehyde (p-DAB) with sulfuric acid is a common visualization agent. niscpr.res.in Other reagents like cinnamaldehyde (B126680) can react with primary aromatic amines to produce yellow spots, with detection limits in the microgram range. researchgate.netrsc.org

Table 3: Common TLC Visualization Reagents for Aromatic Amines

| Reagent | Preparation / Application | Result | Source(s) |

| p-Anisaldehyde | Solution in ethanol (B145695), sulfuric acid, and acetic acid. Plate is dipped and heated. | Various colored spots on a light background. | silicycle.com |

| Vanillin | Solution in ethanol with sulfuric acid. Plate is dipped and heated. | Various colored spots, effective for compounds of similar polarity. | silicycle.com |

| Cinnamaldehyde | Applied to the TLC plate. | Yellow colored spots appear immediately for primary aromatic amines. | researchgate.netrsc.org |

| Iodine | Iodine crystals in a sealed chamber. | Brown spots against a yellow-tan background. | silicycle.comyoutube.com |

| p-Dimethylaminobenzaldehyde (p-DAB) | 1% methanolic solution with sulfuric acid. | Colored spots. | niscpr.res.in |

Computational Chemistry and Theoretical Investigations of 5 Chloro N1,4 Dimethylbenzene 1,2 Diamine

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For 5-Chloro-N1,4-dimethylbenzene-1,2-diamine, DFT calculations would provide a wealth of information.

Geometry Optimization and Conformational Analysis

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. This reveals the most probable bond lengths, bond angles, and dihedral angles.

Conformational analysis would also be essential to identify various low-energy isomers and rotational conformers, particularly around the amine and methyl groups. This analysis provides a landscape of the molecule's flexibility and the relative stability of its different shapes.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. DFT calculations would be used to determine the energies and shapes of the molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound would be analyzed to understand its polarity and intermolecular interaction sites. An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. This mapping is invaluable for predicting how the molecule will interact with other molecules.

Prediction of Spectroscopic Parameters (e.g., Calculated NMR and IR Shifts)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computed structure. For this compound, theoretical calculations would include:

Infrared (IR) Spectroscopy: Calculation of vibrational frequencies would predict the positions of absorption peaks in the IR spectrum. This helps in identifying the molecule's functional groups and their vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated. These theoretical shifts are crucial for interpreting experimental NMR spectra and confirming the molecular structure.

| Spectroscopic Parameter | Computational Method | Predicted Information |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-31G(d,p)) | Predicted IR absorption peaks for functional group identification. |

| ¹H and ¹³C Chemical Shifts | GIAO-DFT | Theoretical NMR chemical shifts for structural elucidation. |

Quantum Chemical Descriptors and Quantitative Structure-Reactivity Relationships (QSRR)

From the DFT calculations, a range of quantum chemical descriptors can be derived. These descriptors quantify various aspects of the molecule's electronic structure and can be used to build Quantitative Structure-Reactivity Relationship (QSRR) models. Such models aim to correlate the computed properties with the molecule's reactivity or biological activity.

Key descriptors for this compound would include:

Ionization Potential and Electron Affinity

Global Hardness and Softness

Electronegativity

Dipole Moment

These descriptors would help in systematically predicting the reactivity of this compound in various chemical environments.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

To study the dynamic behavior of this compound over time, molecular dynamics (MD) simulations would be employed. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of their movements.

MD simulations would be particularly useful for:

Exploring Conformational Space: Understanding how the molecule changes its shape in a solvent or at different temperatures.

Studying Intermolecular Interactions: Simulating how this compound interacts with solvent molecules or other chemical species, providing insights into its solvation and potential for forming complexes.

Applications of 5 Chloro N1,4 Dimethylbenzene 1,2 Diamine in Advanced Materials and Catalysis

Future Research Directions and Unexplored Potential of 5 Chloro N1,4 Dimethylbenzene 1,2 Diamine

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The synthesis of functionalized aromatic amines is continually evolving towards greener and more efficient methodologies. For 5-Chloro-N1,4-dimethylbenzene-1,2-diamine, future research will likely focus on moving beyond traditional multi-step procedures that may involve harsh reagents and generate significant waste.

Catalytic Approaches: A primary research direction will be the development of catalytic systems that improve atom economy. rasayanjournal.co.in Current syntheses of similar compounds, such as N,N-dimethyl-p-phenylenediamine, often involve nitration followed by reduction. wikipedia.orgprepchem.comgoogle.com These classic methods, like the Bechamp reduction, can produce substantial inorganic waste. rasayanjournal.co.in Future routes could employ heterogeneous catalysts, such as gold nanoparticles supported on metal oxides (e.g., Au/TiO2 or Au/Fe2O3), which have shown high efficiency in the one-pot synthesis of substituted anilines and benzimidazoles from nitroaromatics and aldehydes under milder conditions. mdpi.commdpi.com The development of catalysts that can facilitate the direct amination of chlorinated precursors would be a significant advancement.

Sustainable Methodologies: The principles of green chemistry will be central to new synthetic designs. This includes the exploration of chemoenzymatic routes, using enzymes like nitroreductases, which can reduce nitro groups with high chemoselectivity under ambient temperature and pressure in aqueous media, thus avoiding the need for high-pressure hydrogen and precious-metal catalysts. nih.gov Another promising area is the use of alternative, environmentally benign solvent systems.

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The unique arrangement of a chloro group, a primary amine, and a tertiary dimethylamino group on the benzene (B151609) ring of this compound presents a rich playground for exploring novel reactivity and creating a diverse library of derivatives.

Heterocycle Synthesis: The ortho-phenylenediamine moiety is a well-established precursor for the synthesis of various heterocyclic compounds. A significant future research avenue will be the one-pot condensation of this compound with aldehydes, carboxylic acids, or their derivatives to synthesize a range of substituted benzimidazoles. rasayanjournal.co.inresearchgate.net The electronic effects of the chloro and dimethylamino substituents would influence the reactivity and could be harnessed to control the regioselectivity of these cyclization reactions. researchgate.net

Functional Group Transformations: The reactivity of each functional group offers distinct derivatization opportunities.

The primary amine can undergo reactions such as acylation, alkylation, and Schiff base formation.

The tertiary amine is a site for oxidation, potentially forming radical cations similar to Wurster's Red, which is observed with N,N-dimethylphenylenediamine. wikipedia.org

The chloro group can participate in nucleophilic aromatic substitution (SNAr) reactions, although the reactivity is influenced by the other substituents on the ring. acs.org The interplay of these groups could lead to complex, multi-functional molecules with unique properties.

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding and accelerating experimental research. For this compound, a combination of Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling will be invaluable.

Predictive Reactivity and Properties: DFT calculations can be employed to model the electronic structure of the molecule, providing insights into its reactivity. researchgate.net For instance, DFT can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its behavior in chemical reactions. oup.com Such studies can elucidate the influence of the chloro and dimethylamino groups on the electron distribution and predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com Furthermore, computational methods can predict key physical and chemical parameters, such as pKa, which is vital for understanding the reactivity of the amine groups. mdpi.com

QSAR Modeling for Functional Applications: QSAR models can establish relationships between the molecular structure and biological or material properties. nih.govacs.orgmdpi.com By building QSAR models for a series of related substituted phenylenediamines, it would be possible to predict the potential mutagenicity or carcinogenicity of this compound and its derivatives, ensuring safer design of new functional molecules. oup.comnih.govnih.gov These models can also guide the design of derivatives with optimized properties for specific applications, such as enhanced antioxidant activity or specific binding affinities for use in sensors. researchgate.netdoi.org

Potential Incorporation into Emerging Material Technologies Beyond Current Applications

The unique substitution pattern of this compound makes it an attractive building block for a variety of advanced materials.

High-Performance Polymers: Phenylenediamines are fundamental monomers in the synthesis of high-performance polymers like aramids (e.g., Kevlar) and polyimides. wikipedia.orgwikipedia.orgaventelfrance.com The presence of two amine groups in the target molecule allows for its potential use in step-growth polymerization to create novel polymers. The chloro and dimethylamino substituents would be expected to modify the polymer's properties, such as solubility, thermal stability, and electronic characteristics.

Functionalized Nanomaterials: There is growing interest in the functionalization of nanomaterials to impart specific properties. Diamines have been used to functionalize graphene oxide to create electrically conducting polymer nanocomposites and to modify metal-organic frameworks (MOFs) for applications such as CO2 capture. rsc.orgresearchgate.netacs.orgrsc.org this compound could be used as a functionalizing agent to introduce specific electronic and reactive properties to the surface of these materials.

Sensors and Electronic Devices: The redox-active nature of phenylenediamines makes them suitable for applications in electronic devices and sensors. nih.gov The ability of the N,N-dimethylamino group to be oxidized to a stable radical cation suggests that polymers or materials incorporating this moiety could have interesting electrochromic or conductive properties.

Investigation of Reactivity in Non-Traditional Solvent Systems and Under Extreme Conditions

Exploring the reactivity of this compound in unconventional reaction media and under extreme conditions can lead to new synthetic pathways and novel material properties.

Non-Traditional Solvents: Deep Eutectic Solvents (DESs) and ionic liquids are gaining traction as green and highly tunable solvents for chemical reactions. acs.org Research has shown that DESs can act as both solvent and catalyst in reactions involving aromatic amines, often leading to higher yields and simpler work-up procedures. mdpi.commdpi.comrsc.org Investigating the synthesis and derivatization of the target compound in various DES formulations could unlock more sustainable and efficient chemical processes.

Extreme Conditions: High-pressure synthesis is a powerful tool for creating novel materials and accessing unusual reaction pathways. anl.gov Studies on the synthesis of anilines under high pressure have demonstrated its potential for efficient production. rasayanjournal.co.inmdpi.com Subjecting this compound to high-pressure conditions, with or without other reactants, could lead to the formation of novel polymeric materials or unique crystalline phases with interesting properties. Similarly, exploring its reactivity in superheated steam could offer new avenues for hydrolysis or other transformations. acs.org

Q & A

Q. What are the common synthetic routes for preparing 5-Chloro-N1,4-dimethylbenzene-1,2-diamine, and what critical parameters influence yield?

A widely applicable method involves the reduction of nitro precursors using stannous chloride (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours). Key parameters include:

- Stoichiometry : Excess SnCl₂ (7 mmol per 1 mmol nitro compound) ensures complete reduction.

- Workup : Alkaline conditions (10% NaOH) post-reaction prevent premature oxidation of the diamine.

- Solvent choice : Ethanol balances solubility and reactivity, though DMF may improve yields for sterically hindered substrates .

Note : Intermediate stability is critical; proceed directly to subsequent reactions (e.g., cyclization) to avoid decomposition.

Q. How can researchers differentiate this compound from structural isomers using spectroscopic techniques?

- NMR : Compare aromatic proton splitting patterns. For example, 5-chloro-N1,4-dimethyl substitution creates distinct coupling in the aromatic region (δ 6.5–7.2 ppm) versus 3-chloro isomers.

- Mass spectrometry : Exact mass (e.g., C₈H₁₂ClN₂, [M+H]⁺ = 187.0634) confirms molecular formula, distinguishing it from isomers like 4-chloro-3-methylbenzene-1,2-diamine (C₇H₉ClN₂) .

- IR spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) provide additional differentiation.

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. LogP ≈ -0.46 (predicted) suggests hydrophilic tendencies due to amine groups .

- Stability : Air-sensitive; store under inert gas (N₂/Ar) at -20°C. Degradation via oxidation forms quinone-like byproducts, detectable by UV-Vis (λmax ~400 nm) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic aromatic substitution (EAS) sites. The chloro group directs incoming nucleophiles to the para position relative to the methyl substituents.

- Transition state analysis : Simulate activation energies for SNAr (nucleophilic aromatic substitution) pathways, identifying solvent effects (e.g., DMSO stabilizes charged intermediates) .

- Example : Chlorine displacement by thiols proceeds via a Meisenheimer complex, with regioselectivity confirmed by Hammett σ constants.

Q. What strategies mitigate side reactions during the synthesis of polyimides using this diamine?

- Monomer purification : Recrystallize from ethyl acetate/hexane to remove trace amines that cause branching.

- Polymerization conditions : Use low-temperature step-growth polymerization (e.g., 0–5°C in NMP) to control imidization kinetics.

- Additives : Catalytic pyridine absorbs HCl byproducts, preventing backbone scission .

Data Table : Thermal stability of polyimides derived from this compound

| Property | Value | Method |

|---|---|---|

| T_g (°C) | 280–300 | DSC (10°C/min) |

| T_decomp (°C) | 450–470 | TGA (N₂ atmosphere) |

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

- Multi-technique validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between methyl protons (δ 2.2 ppm) and aromatic carbons confirm substitution patterns.

- X-ray crystallography : Resolve regiochemical ambiguities; the dihedral angle between amine groups (e.g., 60° vs. 90°) distinguishes substitution patterns .

- Reference standards : Cross-check against synthesized isomers (e.g., 4-chloro-3-methyl analog) to validate spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.